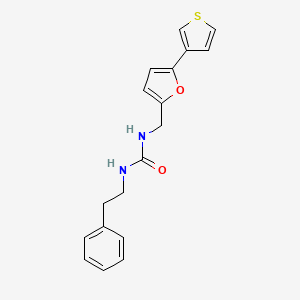

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

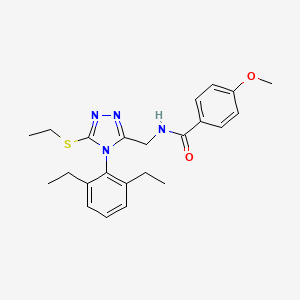

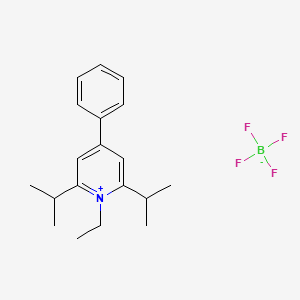

The compound “5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C16H15FN2O5S2. It has an average mass of 398.429 Da and a monoisotopic mass of 398.040649 Da .

Molecular Structure Analysis

The molecular structure of this compound includes an isothiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The ring also contains two oxygen atoms, forming a dioxido group. The compound also contains a fluorophenyl group and a methoxybenzenesulfonamide group .Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

Research on 4-thiazolidinone derivatives, including compounds structurally related to "5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide," indicates significant anticonvulsant activity. These compounds exhibit binding affinity to benzodiazepine receptors, which plays a crucial role in their pharmacological properties. One study found that specific derivatives showed considerable activity in electroshock and pentylenetetrazole-induced convulsion tests. Additionally, certain compounds induced significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their effects (Faizi et al., 2017).

Anticancer Potential

Aminothiazole-paeonol derivatives related to the chemical structure have shown high anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. Notably, specific derivatives demonstrated potent inhibitory activity, surpassing that of 5-fluorouracil in terms of potency against certain cancer cell lines, highlighting their promise as lead compounds for developing new anticancer agents (Tsai et al., 2016).

COX-2 Inhibition

The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have revealed their abilities to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory and analgesic drugs. Introduction of a fluorine atom into these compounds preserved COX-2 potency and notably increased selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for clinical trials (Hashimoto et al., 2002).

Antimicrobial and Antibacterial Activity

Derivatives of 2,4-dioxothiazolidin-5-yl/ylidene)acetic acid have exhibited antibacterial activity, particularly against Gram-positive bacterial strains. The structure-activity relationship studies of these compounds suggest that the presence of electron-withdrawing substituents at the phenyl ring enhances their antibacterial efficacy. This research opens up possibilities for developing new antimicrobial agents based on the thiazolidinone scaffold (Trotsko et al., 2018).

Safety and Hazards

properties

IUPAC Name |

N-(2-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O6S2/c1-25-14-7-6-11(19-16(20)8-9-26(19,21)22)10-15(14)27(23,24)18-13-5-3-2-4-12(13)17/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBXNDKCPDFKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2615352.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2615360.png)

![(6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2615362.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2615363.png)

![N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2615367.png)